4-Chloro-2-(thiophen-2-yl)quinazoline
Overview
Description
4-Chloro-2-(thiophen-2-yl)quinazoline is a chemical compound with the CAS Number: 59455-95-7 . It has a molecular weight of 246.72 . This compound is typically in powder form .
Synthesis Analysis
An efficient approach to quinazolin-4 (3 H )-ones was developed by a one-pot intermolecular annulation reaction of o -amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H7ClN2S/c13-11-8-4-1-2-5-9 (8)14-12 (15-11)10-6-3-7-16-10/h1-7H .
Chemical Reactions Analysis
The present study netted three compounds with 100 % protection against PTZ-induced seizures which are 3-amino-6-iodo-2-(thiophen-2-yl)-quinazolin-4(3H)-one (36), N-[6-iodo-4-oxo-2-(thiophen-2-yl)quinazolin-3(4H)-yl]-benzamide (37), and 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione (38) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 246.72 . It is typically in powder form .
Scientific Research Applications
Histamine H4 Receptor Inverse Agonists
4-Chloro-2-(thiophen-2-yl)quinazoline derivatives have been found to act as potent human histamine H4 receptor inverse agonists. This property potentially leads to added therapeutic benefits and is useful in exploring treatments for inflammation and other conditions related to the histamine H4 receptor (Smits et al., 2008).
Photophysical and Electrochemical Properties
These compounds have been studied for their photophysical and electrochemical properties. Certain derivatives exhibit high luminescence in chloroform solution and solid state, making them candidates for applications in materials science and photophysical research (Moshkina et al., 2020).
Anticancer Activity
Quinazoline derivatives, including this compound, have shown significant anticancer activities. These compounds have been effective against various cancer cell lines, suggesting their potential use in developing new cancer therapies (Ovádeková et al., 2005).
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Some quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. This indicates their potential application in creating new pharmaceutical compounds for treating various ailments (Dash et al., 2017).
Antitumor Properties
Specific quinazoline derivatives have been synthesized and screened for their in vivo antitumor properties. This research is crucial for the development of new antitumor agents with lesser toxic effects (Dash et al., 2017).
Heterocyclic Chemistry
Quinazoline compounds, including those with a this compound structure, have been synthesized and characterized for potential biological activity. This research is significant in the field of heterocyclic chemistry and drug development (Párkányi & Schmidt, 2000).
Photoluminescent Properties
Novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives have been synthesized, displaying promising photoluminescent properties, which are valuable in materials science and optics (Nosova et al., 2018).
Mechanism of Action
Target of Action
Similar quinazoline analogs have been shown to act as gaba a receptor agonists .
Mode of Action
Related quinazoline analogs have been found to provide protection against ptz-induced seizures, suggesting they may enhance the inhibitory effects of gaba neurotransmission .
Biochemical Pathways
Given its potential role as a gaba a receptor agonist, it may influence pathways related to neuronal excitability and seizure activity .
Result of Action
Related quinazoline analogs have been shown to provide protection against ptz-induced seizures, suggesting a potential anticonvulsant effect .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(thiophen-2-yl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding interactions with the enzyme’s active site, leading to a decrease in its catalytic activity. Additionally, this compound has been reported to interact with certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in these processes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a reduction in the production of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it inhibits enzyme activity by binding to the active site and preventing substrate binding . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular processes, leading to prolonged effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been shown to be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm and other organelles . This distribution pattern affects the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and modulate gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
4-chloro-2-thiophen-2-ylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTCAVUUTNKLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366500 | |
Record name | 4-Chloro-2-(thiophen-2-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59455-95-7 | |
Record name | 4-Chloro-2-(thiophen-2-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(thiophen-2-yl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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